molecular formula C11H15ClN2O B1414824 3-Chloro-4-(morpholin-4-ylmethyl)aniline CAS No. 494777-08-1

3-Chloro-4-(morpholin-4-ylmethyl)aniline

Cat. No.: B1414824
CAS No.: 494777-08-1
M. Wt: 226.7 g/mol
InChI Key: DNKXTMCJOGBDQF-UHFFFAOYSA-N
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Description

3-Chloro-4-(morpholin-4-ylmethyl)aniline is an organic compound with the molecular formula C11H15ClN2O and a molecular weight of 226.7 g/mol . It is characterized by the presence of a chloro group, a morpholine ring, and an aniline moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(morpholin-4-ylmethyl)aniline typically involves the reaction of 3-chloroaniline with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(morpholin-4-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-(morpholin-4-ylmethyl)aniline is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(morpholin-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and morpholine ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(morpholin-4-ylmethyl)aniline
  • 3-Chloro-4-(piperidin-4-ylmethyl)aniline
  • 3-Chloro-4-(morpholin-4-ylmethyl)phenol

Uniqueness

3-Chloro-4-(morpholin-4-ylmethyl)aniline is unique due to the specific positioning of the chloro group and the morpholine ring, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

3-chloro-4-(morpholin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c12-11-7-10(13)2-1-9(11)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKXTMCJOGBDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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